1-(2-Chloro-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-mercaptophenyl)propan-2-one typically involves the reaction of 2-chloro-3-mercaptophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-3-mercaptophenyl acetic acid, which is then subjected to a series of reactions including chlorination and ketonization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-mercaptophenyl)propan-2-one
- 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
- 1-(2-Chloro-3-methylphenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI Key |
ZRFBNGJGGQJXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Cl |
Origin of Product |
United States |
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